molecular formula C20H18ClNO3 B427172 3-chloro-4,5-dimethoxy-N-(1-naphthylmethyl)benzamide

3-chloro-4,5-dimethoxy-N-(1-naphthylmethyl)benzamide

Cat. No.: B427172
M. Wt: 355.8g/mol
InChI Key: YZQPPMTUBHYEBE-UHFFFAOYSA-N
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Description

3-chloro-4,5-dimethoxy-N-(1-naphthylmethyl)benzamide is a chemical compound that belongs to the class of naphthalenes. It is characterized by the presence of a benzamide group substituted with chlorine and methoxy groups, as well as a naphthalenylmethyl group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4,5-dimethoxy-N-(1-naphthylmethyl)benzamide typically involves the reaction of 3-chloro-4,5-dimethoxybenzoic acid with 1-naphthalenylmethylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-chloro-4,5-dimethoxy-N-(1-naphthylmethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-chloro-4,5-dimethoxy-N-(1-naphthylmethyl)benzamide has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-4,5-dimethoxy-N-(1-naphthylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    3-chloro-4,5-dimethoxybenzamide: Lacks the naphthalenylmethyl group.

    4,5-dimethoxy-N-(1-naphthalenylmethyl)benzamide: Lacks the chlorine atom.

    3-chloro-N-(1-naphthalenylmethyl)benzamide: Lacks the methoxy groups.

Uniqueness

3-chloro-4,5-dimethoxy-N-(1-naphthylmethyl)benzamide is unique due to the combination of its substituents, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C20H18ClNO3

Molecular Weight

355.8g/mol

IUPAC Name

3-chloro-4,5-dimethoxy-N-(naphthalen-1-ylmethyl)benzamide

InChI

InChI=1S/C20H18ClNO3/c1-24-18-11-15(10-17(21)19(18)25-2)20(23)22-12-14-8-5-7-13-6-3-4-9-16(13)14/h3-11H,12H2,1-2H3,(H,22,23)

InChI Key

YZQPPMTUBHYEBE-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=C1)C(=O)NCC2=CC=CC3=CC=CC=C32)Cl)OC

Canonical SMILES

COC1=C(C(=CC(=C1)C(=O)NCC2=CC=CC3=CC=CC=C32)Cl)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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